molecular formula C20H25NO3S2 B2651052 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine CAS No. 1797341-19-5

4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine

Cat. No.: B2651052
CAS No.: 1797341-19-5
M. Wt: 391.54
InChI Key: DAIRLWBDGJRLQJ-UHFFFAOYSA-N
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Description

4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-(2-methylpropanesulfonyl) group and a 1-[4-(thiophen-3-yl)benzoyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-(2-methylpropanesulfonyl) Group: This step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 1-[4-(thiophen-3-yl)benzoyl] Group: The final step involves the acylation of the piperidine ring with 4-(thiophen-3-yl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropanesulfonyl)-1-benzoylpiperidine: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    4-(2-methylpropanesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]piperidine: Similar structure but with the thiophene ring in a different position, potentially altering its chemical behavior.

Uniqueness

4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is unique due to the presence of both the sulfonyl and thiophene groups, which confer distinct electronic and steric properties

Biological Activity

The compound 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article will delve into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the modification of the piperidine scaffold to incorporate both the thiophene and the sulfonyl groups. The general synthetic route can be outlined as follows:

  • Formation of the Piperidine Core : The initial step involves synthesizing a piperidine derivative.
  • Introduction of the Thiophene Group : This can be achieved through electrophilic substitution reactions where thiophenes are introduced into the aromatic system.
  • Sulfonylation : The incorporation of the 2-methylpropanesulfonyl group is performed using sulfonyl chlorides in the presence of a base to facilitate nucleophilic attack.

The following table summarizes various synthetic routes explored in literature for similar piperidine derivatives:

Compound TypeSynthesis MethodYield (%)Reference
BenzoylpiperidineElectrophilic substitution with benzoyl chloride85
Thiophene derivativesElectrophilic substitution with thiophene78
Sulfonylated piperidinesNucleophilic substitution with sulfonyl chloride90

Anticancer Activity

Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy in inhibiting cancer cell proliferation in various human cancer lines.

  • Case Study : A study on benzoylpiperidine derivatives demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM, indicating potential for further development as anticancer agents .

Anti-Acetylcholinesterase Activity

Piperidine derivatives are also known for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

  • Research Findings : A series of piperidine derivatives showed enhanced anti-AChE activity when bulky groups were introduced at specific positions. This suggests that modifications on the piperidine ring can significantly influence biological activity .

Antimicrobial Activity

Thiophene-containing compounds have been reported to possess antimicrobial properties against various bacterial and fungal strains.

  • Study Results : In a study evaluating thiophene derivatives, significant antibacterial activity was observed against E. coli and S. aureus, with minimal inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c1-15(2)14-26(23,24)19-7-10-21(11-8-19)20(22)17-5-3-16(4-6-17)18-9-12-25-13-18/h3-6,9,12-13,15,19H,7-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIRLWBDGJRLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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